molecular formula C5H10N2O B14442600 1-(Methylcarbamoyl)-2-methylaziridine CAS No. 73680-89-4

1-(Methylcarbamoyl)-2-methylaziridine

Cat. No.: B14442600
CAS No.: 73680-89-4
M. Wt: 114.15 g/mol
InChI Key: AXTLSNLDQDWQSJ-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)-2-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylcarbamoyl)-2-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-methylaziridine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylcarbamoyl)-2-methylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aziridine ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aziridines or ring-opened products.

Scientific Research Applications

1-(Methylcarbamoyl)-2-methylaziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Methylcarbamoyl)-2-methylaziridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methylaziridine: A structurally related compound with similar reactivity but lacking the methylcarbamoyl group.

    N-Methylaziridine: Another related compound with a different substitution pattern on the aziridine ring.

Uniqueness: 1-(Methylcarbamoyl)-2-methylaziridine is unique due to the presence of both the aziridine ring and the methylcarbamoyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

73680-89-4

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N,2-dimethylaziridine-1-carboxamide

InChI

InChI=1S/C5H10N2O/c1-4-3-7(4)5(8)6-2/h4H,3H2,1-2H3,(H,6,8)

InChI Key

AXTLSNLDQDWQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)NC

Origin of Product

United States

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